"Perfluoro(4-methylpent-2-ene)" CAS number 2070-70-4
"Perfluoro(4-methylpent-2-ene)" CAS number 2070-70-4
CAS 2070-70-4 | The Kinetic Dimer of Hexafluoropropylene
Executive Summary
Perfluoro(4-methylpent-2-ene) (CAS 2070-70-4), often designated as HFP Dimer D-1 , is a fluorocarbon of critical importance in the synthesis of fluorinated surfactants, pharmaceutical intermediates, and electronic grade solvents. Distinct from its thermodynamic isomer (D-2), this compound represents the kinetic product of hexafluoropropylene oligomerization. Its unique internal double bond, flanked by a perfluoroisopropyl group, offers a distinct reactivity profile governed by steric hindrance and high electrophilicity. This guide provides a comprehensive technical analysis of its properties, synthesis, mechanistic reactivity, and applications in high-value chemical processing.
Chemical Identity & Structural Analysis
Unlike linear perfluoroalkenes, CAS 2070-70-4 possesses a branched structure that significantly influences its boiling point, density, and susceptibility to nucleophilic attack.
| Attribute | Detail |
| IUPAC Name | 1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)pent-2-ene |
| Common Names | Perfluoro(4-methylpent-2-ene); HFP Dimer D-1; TPD-HFPD |
| CAS Number | 2070-70-4 |
| Molecular Formula | C₆F₁₂ |
| Molecular Weight | 300.05 g/mol |
| SMILES | FC(F)(F)C(F)=C(F)C(F)(C(F)(F)F)C(F)(F)F |
| Isomeric Context | Kinetic Isomer (D-1). Converts to thermodynamic isomer D-2 (CAS 1584-03-8) under catalytic fluoride conditions. |
Structural Isomerism: D-1 vs. D-2
The distinction between the kinetic and thermodynamic dimers is vital for process chemists:
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D-1 (Kinetic, 2070-70-4): Double bond at C2; Methyl group at C4. Sterically accessible C2 position.
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D-2 (Thermodynamic, 1584-03-8): Double bond at C2; Methyl group at C2. Highly sterically hindered double bond (tetrasubstituted).
Physicochemical Profile
The following data represents pharmaceutical-grade purity (>99%).
| Property | Value | Notes |
| Appearance | Clear, colorless liquid | Low viscosity |
| Boiling Point | 47 °C – 49 °C | Volatile, requires sealed storage |
| Density | 1.58 – 1.60 g/cm³ @ 25°C | High density typical of perfluorocarbons |
| Solubility (Water) | Insoluble | Hydrophobic / Lipophobic |
| Solubility (Organic) | Soluble in DMF, MeCN, Alcohols | Miscible with most fluorinated solvents |
| Vapor Pressure | ~35 kPa @ 25°C | High volatility necessitates fume hood handling |
| Surface Tension | ~11.4 dynes/cm | Extremely low; excellent wetting properties |
Synthesis & Manufacturing Mechanism
The industrial production of Perfluoro(4-methylpent-2-ene) is achieved through the fluoride-catalyzed dimerization of hexafluoropropylene (HFP) . This process is highly sensitive to solvent polarity and temperature, which dictate the ratio of D-1 (Kinetic) to D-2 (Thermodynamic).
Mechanism Description:
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Initiation: A fluoride ion (from catalysts like CsF or KF in acetonitrile) attacks HFP to form the perfluoroisopropyl carbanion.
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Propagation: This carbanion acts as a nucleophile, attacking a second molecule of HFP.
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Elimination: The resulting intermediate eliminates a fluoride ion to regenerate the catalyst and form the dimer.
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Isomerization Control: Low temperatures and short residence times favor D-1 (2070-70-4). Higher temperatures or prolonged exposure to fluoride promote isomerization to the more stable D-2.
Figure 1: Mechanistic pathway for the dimerization of HFP. D-1 is formed first via kinetic control.
Reactivity & Applications in Drug Development
While often used as an inert solvent in electronics, CAS 2070-70-4 is a potent electrophilic building block in medicinal chemistry and materials science.
A. Nucleophilic Vinylic Substitution (SNV)
The internal double bond in D-1 is susceptible to attack by nucleophiles (amines, phenoxides, thiols). Unlike standard alkyl halides, perfluoroalkenes react via an addition-elimination mechanism.
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Regioselectivity: Nucleophiles preferentially attack the C2 position (less hindered) rather than the C3 position (shielded by the bulky perfluoroisopropyl group).
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Utility: This reaction allows the introduction of the perfluoro(4-methylpent-2-enyl) motif into organic molecules, modifying lipophilicity and metabolic stability.
B. Precursor for Fluorinated Surfactants
Hydrolysis or reaction with hydrophilic nucleophiles converts D-1 into fluorinated surfactants (e.g., fluorinated ethers or betaines). These are critical in creating emulsions for drug delivery systems where biologically inert interfaces are required.
Figure 2: Reaction pathway for nucleophilic substitution on the perfluoroalkene core.
Experimental Protocol: Synthesis of a Fluorinated Enamine Intermediate
Objective: To synthesize a fluorinated building block by reacting Perfluoro(4-methylpent-2-ene) with a secondary amine (Morpholine). This protocol demonstrates the compound's utility as a reagent.
Safety Pre-check:
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PPE: Neoprene gloves, chemical splash goggles, lab coat.
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Ventilation: All operations must occur in a high-efficiency fume hood due to the volatility of the fluorocarbon.
Materials:
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Perfluoro(4-methylpent-2-ene) (D-1): 10 mmol (3.0 g)
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Morpholine: 12 mmol (1.05 g)
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Triethylamine (Et₃N): 15 mmol (Scavenger for HF)
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Acetonitrile (Dry): 20 mL
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Dichloromethane (DCM): For extraction
Methodology:
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Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
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Solvation: Dissolve Perfluoro(4-methylpent-2-ene) in 15 mL of dry acetonitrile under nitrogen atmosphere. Cool to 0°C using an ice bath.
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Addition: Mix Morpholine and Triethylamine in 5 mL of acetonitrile. Add this mixture dropwise to the fluorocarbon solution over 20 minutes.
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Note: The reaction is exothermic. Control addition rate to maintain temp < 5°C.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitoring via ¹⁹F-NMR is recommended (disappearance of vinylic fluorine signals).
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Workup:
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Concentrate the mixture under reduced pressure to remove acetonitrile.
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Redissolve residue in DCM (30 mL) and wash with water (2 x 15 mL) to remove triethylammonium fluoride salts.
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Dry the organic layer over anhydrous MgSO₄.
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Purification: Filter and evaporate solvent. The product (a fluorinated enamine) is typically a viscous oil that can be further purified via vacuum distillation or column chromatography (using non-polar eluents).
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
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Incompatibility: Avoid contact with strong bases (NaOH, KOH) and alkali metals (Li, Na) unless under controlled reaction conditions, as exothermic decomposition or polymerization may occur.
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Storage: Store in tightly closed containers in a cool, dry, well-ventilated area. Refrigeration is recommended to minimize vapor pressure buildup.
References
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Chen, X.J. (2023). Studies on Hexafluoropropene Dimer Isomerization.[1] Open Access Library Journal, 10, 1-7. Retrieved from [Link]
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National Institutes of Health (NIH). (2025). PubChem Compound Summary: Perfluoro(4-methylpent-2-ene). Retrieved from [Link]
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Lehmler, H.J. (2005).[2] Synthesis of environmentally relevant fluorinated surfactants—a review. Chemosphere, 58(11), 1471-1496. Retrieved from [Link]
